molecular formula C21H26N2O6S B2997659 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide CAS No. 922097-48-1

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2997659
CAS No.: 922097-48-1
M. Wt: 434.51
InChI Key: JGCYHAYCEKROTR-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative featuring a benzo[b][1,4]oxazepine core. This heterocyclic scaffold is characterized by a seven-membered ring system combining oxygen and nitrogen atoms, substituted with ethyl, dimethyl, and oxo groups. The sulfonamide moiety is further functionalized with 2,5-dimethoxybenzene, likely enhancing its solubility and binding affinity in biological systems.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S/c1-6-23-16-9-7-14(11-18(16)29-13-21(2,3)20(23)24)22-30(25,26)19-12-15(27-4)8-10-17(19)28-5/h7-12,22H,6,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCYHAYCEKROTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound with potential biological activities that merit detailed exploration. This article reviews its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C21H26N2O5S
Molecular Weight 418.50654 g/mol
IUPAC Name This compound
SMILES CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23
InChIKey UDVUIQOHBWPXEY-UHFFFAOYSA-N

Research indicates that this compound may exhibit various biological activities through multiple mechanisms. It has been shown to interact with specific biological targets such as enzymes and receptors involved in critical cellular processes. For example:

  • Inhibition of Enzymatic Activity : The compound has demonstrated inhibitory effects on certain enzymes like squalene synthase and farnesyl diphosphate synthase (FPPS), which are crucial in cholesterol biosynthesis and other metabolic pathways .
  • Antiproliferative Effects : Studies suggest that compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo...) can induce apoptosis in cancer cells by disrupting mitochondrial function and inducing oxidative stress .

Case Studies

  • Squalene Synthase Inhibition :
    • A study evaluated the compound's effect on squalene synthase in various species. It reported an IC50 value indicating effective inhibition across different cell types including HepG2 cells .
    SpeciesIC50 (nM)
    Rats90
    Hamsters170
    Guinea Pigs46
    Rhesus Monkeys45
  • Cholesterol Biosynthesis :
    • In vivo studies demonstrated that the compound significantly suppressed cholesterol biosynthesis in rats when administered at a dosage of 32 mg/kg .

Pharmacological Evaluation

The pharmacokinetic profile of N-(5-ethyl-3,3-dimethyl...) suggests good solubility and favorable absorption characteristics. Its low lipophilicity (log D = 3.8) enhances its potential for therapeutic applications in conditions requiring modulation of lipid metabolism .

Clinical Implications

Currently, derivatives of this compound are undergoing clinical trials for inflammatory disorders such as ulcerative colitis and psoriasis. These studies aim to evaluate the efficacy and safety of the compound in human subjects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Analogues

The compound shares functional motifs with several pesticidal agents, as outlined in Pesticide Chemicals Glossary (). Below is a comparative analysis:

Compound Name Core Structure Substituents/Functional Groups Reported Use
Target Compound Benzo[b][1,4]oxazepine 5-ethyl, 3,3-dimethyl, 4-oxo; 2,5-dimethoxybenzenesulfonamide Not specified (structural)
N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) Benzamide 2,3-dichlorophenyl; ethoxymethoxy Herbicide
Sulfentrazone Triazole-linked sulfonamide Difluoromethyl, methyl, trifluoromethyl groups; methanesulfonamide Herbicide (PPO inhibitor)
Diflufenican Pyridinecarboxamide 2,4-difluorophenyl; trifluoromethylphenoxy Herbicide (carotenogenesis inhibitor)

Key Observations:

Heterocyclic vs. Aromatic Cores: The target compound’s benzooxazepine ring distinguishes it from benzamide (etobenzanid) or pyridinecarboxamide (diflufenican) backbones.

Sulfonamide Functionalization : Unlike sulfentrazone (methanesulfonamide), the target compound’s sulfonamide is aryl-substituted (2,5-dimethoxybenzene), which could enhance π-π stacking interactions in biological targets.

Substituent Effects : The ethyl and dimethyl groups on the benzooxazepine may improve metabolic stability compared to smaller substituents (e.g., dichloro in etobenzanid).

Physicochemical and Pharmacokinetic Properties

While direct data for the target compound is unavailable, inferences can be drawn from analogues:

  • Solubility : The 2,5-dimethoxy groups likely increase hydrophilicity compared to fully halogenated analogues (e.g., etobenzanid).

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